molecular formula C11H15ClN4 B2461759 {1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride CAS No. 2380042-23-7

{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride

Cat. No.: B2461759
CAS No.: 2380042-23-7
M. Wt: 238.72
InChI Key: WJJDHUGBVHXAEW-UHFFFAOYSA-N
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Description

{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride typically involves the use of “click” chemistry, a powerful and versatile method for constructing triazole rings. One common approach is the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes . The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions, often in an aqueous medium .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the azide and alkyne precursors, followed by the cycloaddition reaction. The final product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of {1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, which are crucial for its biological activity . The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

[1-[(2-methylphenyl)methyl]triazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c1-9-4-2-3-5-10(9)7-15-8-11(6-12)13-14-15;/h2-5,8H,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJDHUGBVHXAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(N=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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